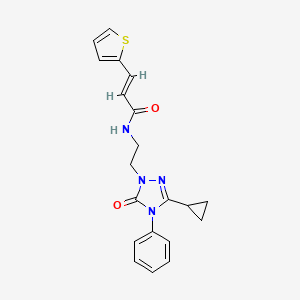

(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is a structurally complex molecule featuring an (E)-configured acrylamide backbone linked to a 1,2,4-triazol-5-one core substituted with cyclopropyl, phenyl, and thiophen-2-yl groups. The triazolone moiety is a hallmark of bioactive molecules, often contributing to hydrogen-bonding interactions and metabolic stability in pharmaceutical agents . The cyclopropyl group enhances steric and electronic effects, while the thiophene ring may influence π-π stacking and solubility. Structural elucidation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) refined via SHELX software , with WinGX/ORTEP facilitating visualization of anisotropic displacement parameters .

Properties

IUPAC Name |

(E)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-18(11-10-17-7-4-14-27-17)21-12-13-23-20(26)24(16-5-2-1-3-6-16)19(22-23)15-8-9-15/h1-7,10-11,14-15H,8-9,12-13H2,(H,21,25)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZFGOZMNZTUJM-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes.

Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Attachment of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acrylamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. The presence of the triazole moiety allows for interactions with various biological targets, making them effective against bacteria and fungi. Studies have shown that compounds with similar structures can have minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

Research indicates that triazole derivatives are potent antifungal agents. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The specific structure of this compound suggests that it could be effective against a range of fungal pathogens, potentially offering new treatment options for infections caused by resistant strains .

Anticancer Potential

Emerging studies highlight the potential of triazole compounds in cancer therapy. They may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated promising results in inhibiting tumor growth in xenograft models . The unique structural features of (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide could enhance its efficacy against various cancer cell lines.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of triazole derivatives, a series of compounds were synthesized and tested against a panel of pathogens. One derivative exhibited an MIC value comparable to established antibiotics like ciprofloxacin and vancomycin . This suggests that this compound may possess similar or superior antibacterial activity.

Case Study 2: Antifungal Activity Against Resistant Strains

Another study focused on the antifungal activity of triazole derivatives found that certain compounds significantly inhibited the growth of Candida albicans and Aspergillus flavus, with MIC values lower than those of traditional antifungal treatments . This reinforces the potential role of this compound in treating fungal infections.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or active sites of enzymes, while the acrylamide moiety can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogues :

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole-thione derivative shares a 1,2,4-triazole core but differs in substituents (chlorophenyl vs. cyclopropyl/phenyl) and the absence of an acrylamide group. Its crystal structure forms a six-membered hexamer via N–H···S and O–H···S hydrogen bonds, with an R factor of 0.047 . In contrast, the target compound’s triazolone and acrylamide groups likely promote distinct hydrogen-bonding patterns (e.g., N–H···O interactions) and packing efficiency.

Table 1: Crystallographic Parameters of Triazole Derivatives

*Assumed based on SHELX refinement standards for small molecules .

Physicochemical and Analytical Profiling

HPLC-ESI-MSn analysis () is a critical tool for comparing metabolite profiles and solubility. For example, polyvinylpolypyrrolidone (PVPP)-treated extracts show reduced polyphenol content, altering solubility . The target compound’s thiophene and acrylamide groups may enhance lipophilicity compared to simpler triazoles, necessitating advanced chromatographic methods for purity assessment.

Table 2: Hypothetical HPLC-ESI-MSn Data for Triazole Derivatives

| Compound | Retention Time (min) | Major Fragments (m/z) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 12.3 | 354 [M+H]⁺, 236 | 0.15 (DMSO) |

| (E)-4-(2-Cl-Benzylideneamino)-triazole | 9.8 | 338 [M+H]⁺, 220 | 0.08 (DMSO) |

*Data inferred from methodologies in .

Biological Activity

(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that belongs to the class of triazole derivatives. This compound exhibits a range of biological activities, making it a candidate for pharmaceutical research and development. The unique structural features of this compound suggest potential interactions with various biological targets, including enzymes and receptors.

The molecular formula of the compound is with a molecular weight of approximately 395.463 g/mol. Its structure includes a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 395.463 g/mol |

| Molecular Formula | C21H25N5O3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The triazole ring can participate in hydrogen bonding and π–π interactions, which are crucial for binding affinity and specificity. The cyclopropyl group enhances the stability and rigidity of the molecule, potentially influencing its pharmacological properties.

Biological Activities

Research indicates that compounds containing a triazole nucleus exhibit various pharmacological effects, including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. They are effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many drugs targeting metabolic pathways .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Study 1 : A review highlighted the pharmacological profile of 1,2,4-triazoles as effective antifungal agents. The structure–activity relationship (SAR) indicated that modifications to the phenyl groups significantly influenced their antimicrobial potency .

Study 2 : Research on quinolone-triazole hybrids demonstrated high antibacterial activity against various pathogens. The incorporation of a triazole ring was essential for enhancing the compounds' efficacy against resistant strains .

Study 3 : A study focused on triazole derivatives showed promising results in inhibiting cancer cell lines through specific molecular interactions that disrupt cellular processes .

Q & A

Q. What are the standard synthetic protocols for this compound?

The compound is synthesized via multi-step routes involving cyclocondensation and alkylation. A typical method involves refluxing intermediates (e.g., 3-thiophen-2-ylmethyl-4-arylimino-4,5-dihydro-1H-1,2,4-triazol-5-ones) with bromoacetophenone in anhydrous ethanol under basic conditions (e.g., sodium metal). Yields range from 60–80%, with purification via recrystallization from ethanol or methanol . Key steps include monitoring reaction progress by TLC and isolating intermediates through filtration.

Q. How is structural confirmation performed?

Structural elucidation combines IR spectroscopy (carbonyl stretches at 1650–1750 cm⁻¹, triazole/thiophene ring vibrations) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, ethylenic protons from the acrylamide moiety at δ 6.5–7.0 ppm). Elemental analysis validates stoichiometry, while X-ray crystallography (e.g., SHELX-refined data) confirms absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during refinement?

Contradictions in anisotropic displacement parameters or hydrogen-bonding assignments require iterative refinement using SHELXL with constraints for disorder or thermal motion. Validate hydrogen bonds (e.g., N—H···O/S interactions) via geometry checks in ORTEP-3 and cross-validate with the WinGX suite for packing analysis. For ambiguous electron density, consider twinning tests or alternative space group assignments .

Q. What methodologies optimize reaction yields for derivatives with varying substituents?

Systematic optimization employs Design of Experiments (DoE) to evaluate solvent polarity, temperature, and stoichiometry. For example:

Q. How to design biological activity assays for this compound?

Antimicrobial assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements. Antitumor assays : Employ MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs (e.g., cisplatin). Include dose-response curves and statistical validation (e.g., ANOVA) to address variability .

Q. How do electronic effects of substituents influence reactivity and bioactivity?

Electron-withdrawing groups (e.g., -Br, -Cl) on the arylidene moiety reduce yields due to steric hindrance but enhance antimicrobial potency. Compare derivatives (e.g., 4e vs. 4f):

Methodological Notes

- Spectral Contradictions : Discrepancies in NMR/IR data (e.g., unexpected splitting) may arise from rotamers or impurities. Use high-field NMR (500 MHz+) and HSQC/HMBC for unambiguous assignments .

- Crystallographic Validation : Cross-check R-factors (e.g., wR² < 0.15) and data-to-parameter ratios (>10:1) to ensure refinement reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.